molecular formula C9H11NO3S B13172104 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13172104
M. Wt: 213.26 g/mol
InChI Key: NYNFIRUZKLXUKI-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a pyrrolidine moiety bearing two hydroxyl groups. This compound is part of the broader class of thiophene derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with a suitable pyrrolidine derivative. One common method includes the condensation of thiophene-2-carbaldehyde with 3,4-dihydroxypyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the aldehyde group can produce alcohols .

Scientific Research Applications

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl groups and the thiophene ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. This compound can modulate various biochemical pathways, depending on its specific interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the pyrrolidine moiety with hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or pyrrolidine derivatives .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

4-(3,4-dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO3S/c11-4-7-1-6(5-14-7)10-2-8(12)9(13)3-10/h1,4-5,8-9,12-13H,2-3H2

InChI Key

NYNFIRUZKLXUKI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2=CSC(=C2)C=O)O)O

Origin of Product

United States

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